molecular formula C12H17ClN4 B2485806 (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 2176069-53-5

(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B2485806
CAS No.: 2176069-53-5
M. Wt: 252.75
InChI Key: JXYYUCVEIAQXRJ-UHFFFAOYSA-N
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Description

(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can target the triazole ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium azide or alkyl halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield a benzaldehyde derivative, while reduction of the triazole ring could lead to a dihydrotriazole compound.

Scientific Research Applications

Chemistry

In chemistry, (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
  • (1-(3,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
  • (1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Uniqueness

What sets (1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride apart from similar compounds is its specific substitution pattern on the benzyl group. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.ClH/c1-9-3-4-10(2)11(5-9)7-16-8-12(6-13)14-15-16;/h3-5,8H,6-7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYYUCVEIAQXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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